3-methyl-1H-indole-6-carboxamide
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Overview
Description
3-methyl-1H-indole-6-carboxamide is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a 3-methyl group attached to the indole ring at the 6-carboxamide position. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Scientific Research Applications
3-methyl-1H-indole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Safety and Hazards
Future Directions
Research into indole derivatives, including 1H-Indole-6-carboxamide, 3-methyl-, is ongoing. Future directions may include further exploration of the synthetic strategies of indole derivatives, as well as their potential as enzyme inhibitors . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that 3-methyl-1H-indole-6-carboxamide may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound has diverse effects at the molecular and cellular level.
Preparation Methods
The synthesis of 3-methyl-1H-indole-6-carboxamide typically involves the methylation of indole followed by the formation of the carboxamide group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . Industrial production methods may involve palladium-catalyzed reactions or other advanced synthetic techniques to achieve high yields and purity .
Chemical Reactions Analysis
3-methyl-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
3-methyl-1H-indole-6-carboxamide can be compared with other indole derivatives, such as:
1H-Indole-3-carboxamide: Lacks the 3-methyl group, which may affect its biological activity and chemical properties.
1H-Indole-2-carboxamide: Differently substituted, leading to variations in reactivity and applications.
3-methyl-1H-indole-2-carboxamide: . The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-methyl-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-5-12-9-4-7(10(11)13)2-3-8(6)9/h2-5,12H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQUVHYMFMVINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202512-55-7 |
Source
|
Record name | 3-methyl-1H-indole-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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